molecular formula C5H4NSi B13963076 Pyridine, 3-silyl- CAS No. 213602-72-3

Pyridine, 3-silyl-

Cat. No.: B13963076
CAS No.: 213602-72-3
M. Wt: 106.18 g/mol
InChI Key: UFMRQJWYXLCEGZ-UHFFFAOYSA-N
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Description

Pyridine, 3-silyl-: is a derivative of pyridine where a silyl group is attached to the third position of the pyridine ring Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Lithiation and Silylation: One common method for preparing 3-silylpyridine involves the lithiation of pyridine followed by silylation.

    Direct C-H Silylation: Another method involves the direct C-H silylation of pyridine using a rhodium-aluminum complex.

Industrial Production Methods: Industrial production of 3-silylpyridine may involve large-scale lithiation and silylation processes, utilizing continuous flow reactors to maintain low temperatures and control reaction conditions efficiently. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Silylpyridine can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can convert 3-silylpyridine to various reduced forms, such as dihydropyridines.

    Substitution: The silyl group in 3-silylpyridine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Silylpyridine is used as an intermediate in the synthesis of more complex pyridine derivatives. Its unique reactivity makes it valuable in cross-coupling reactions and other organic transformations .

Biology and Medicine: Pyridine derivatives, including 3-silylpyridine, are explored for their potential pharmacological activities. They can serve as building blocks for drug molecules with applications in treating various diseases .

Industry: In the industrial sector, 3-silylpyridine is used in the production of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile compound in manufacturing processes .

Mechanism of Action

The mechanism of action of 3-silylpyridine in chemical reactions often involves the activation of the pyridine ring through the silyl group. The silyl group can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

    2-Silylpyridine: Similar to 3-silylpyridine but with the silyl group at the second position. It exhibits different reactivity due to the position of the silyl group.

    4-Silylpyridine: The silyl group is at the fourth position, leading to distinct chemical properties and applications.

Uniqueness: 3-Silylpyridine is unique due to its specific reactivity patterns and the ability to undergo selective transformations. Its position-specific silylation offers advantages in synthesizing complex molecules with precise functionalization .

Properties

CAS No.

213602-72-3

Molecular Formula

C5H4NSi

Molecular Weight

106.18 g/mol

InChI

InChI=1S/C5H4NSi/c7-5-2-1-3-6-4-5/h1-4H

InChI Key

UFMRQJWYXLCEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)[Si]

Origin of Product

United States

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